

Dihydropashanone: Application Notes and Protocols for Murine Models

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Compound of Interest					
Compound Name:	Dihydropashanone				
Cat. No.:	B016698	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Currently, there is no peer-reviewed, published scientific literature detailing the in vivo dosage and administration of **dihydropashanone** in mice. All available data on the biological activity of **dihydropashanone** in murine models is derived from in vitro studies using mouse-derived cell lines. The following application notes and protocols are based on this in vitro data and provide general guidance for researchers designing initial in vivo studies. Extrapolation of in vitro concentrations to in vivo dosages requires careful dose-range finding studies to determine the maximum tolerated dose (MTD) and effective dose.

Overview

Dihydropashanone is a natural compound that has demonstrated significant antioxidant and anti-inflammatory properties in murine cell lines. In vitro studies have shown its potential for mitigating neuroinflammation and oxidative stress, suggesting its therapeutic potential for neurodegenerative diseases. The compound has been observed to modulate key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1).

Data Presentation: In Vitro Efficacy in Murine Cell Lines



Methodological & Application

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The following table summarizes the effective concentrations of **dihydropashanone** used in in vitro experiments on mouse microglial (BV2) and hippocampal (HT22) cell lines. These concentrations can serve as a starting point for estimating potential in vivo plasma concentration targets.



Cell Line	Application	Dihydropasha none Concentration Range	Key Findings	Citation
BV2 (Mouse Microglial Cells)	Anti- inflammatory activity	10–40 μΜ	Pretreatment for 2 hours significantly inhibited the production of inflammatory factors (nitrite, TNF-α, IL-6, and PGE ₂) induced by lipopolysaccharid e (LPS). The maximum anti-inflammatory effect was observed at 40 μM.	[1]
HT22 (Mouse Hippocampal Cells)	Neuroprotective effects	10–40 μΜ	Co-treatment with dihydropashanon e weakened glutamate- induced toxicity. [2]	[2]
BV2 and HT22 Cells	Cytotoxicity Assessment	10–40 μΜ	Exhibited no cytotoxic effects at the tested concentrations. [1][3]	[1][3]
BV2 and HT22 Cells	Nrf2 Activation	40 μΜ	Significantly promoted the	[1][2]





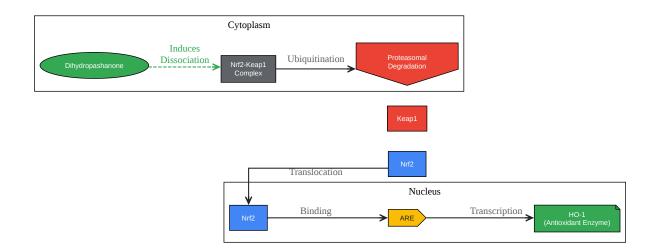


nuclear translocation of Nrf2 after 1.5 hours of treatment.[1][2]

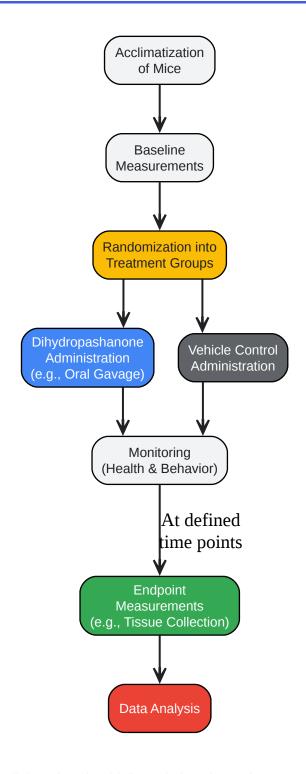
Proposed Signaling Pathways

In vitro evidence suggests that **dihydropashanone** exerts its biological effects through the modulation of the NF-κB and Nrf2/HO-1 signaling pathways.









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